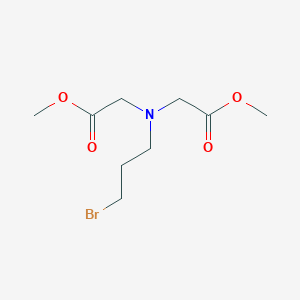

Dimethyl N-(3-Bromopropyl)iminodiacetate

Description

Properties

Molecular Formula |

C9H16BrNO4 |

|---|---|

Molecular Weight |

282.13 g/mol |

IUPAC Name |

methyl 2-[3-bromopropyl-(2-methoxy-2-oxoethyl)amino]acetate |

InChI |

InChI=1S/C9H16BrNO4/c1-14-8(12)6-11(5-3-4-10)7-9(13)15-2/h3-7H2,1-2H3 |

InChI Key |

PXCGUNUSVXJOOO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN(CCCBr)CC(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Reactivity Comparisons

Dimethyl N-(2-Fluoroethyl)iminodiacetate

- Substituent : 2-Fluoroethyl group.

- Reactivity : The fluorine atom, being less polarizable than bromine, reduces the leaving group ability of the alkyl chain. This results in lower reactivity in nucleophilic substitutions compared to the brominated analog .

- Synthesis: Synthesized via alkylation of dimethyl iminodiacetate hydrochloride with 1-bromo-2-fluoroethane, yielding 74% product. NMR data (e.g., $^{19}\text{F}$ δ = −222.41 ppm) highlight fluorine’s strong electron-withdrawing effects .

- Application : Used in radiopharmaceuticals due to fluorine’s isotopic properties, contrasting with the bromopropyl derivative’s utility in cross-coupling reactions.

N-(3-Bromopropyl)phthalimide Derivatives

- Substituent : 3-Bromopropyl group attached to phthalimide.

- Reactivity: The bromopropyl chain facilitates nucleophilic substitutions, as seen in pyrimidine synthesis (62–71% yields, –3). Steric hindrance from the phthalimide moiety may reduce efficiency compared to iminodiacetate esters .

- Hydrophobicity : Introduction of a 3-bromopropyl group in caffeic acid-phthalimide hybrids increases logP from 1.15 (parent) to 2.27, enhancing membrane permeability for biological applications like NADPH oxidase inhibition .

N-(2-Hydroxyethyl)iminodiacetic Acid (H3hida²⁻)

- Substituent : 2-Hydroxyethyl group.

- Chelation Properties: Forms less stable mixed-valence metal complexes compared to pyridylmethyl-substituted iminodiacetates (e.g., pmida). The bromopropyl group in Dimethyl N-(3-Bromopropyl)iminodiacetate likely offers negligible coordination ability, prioritizing its role as a synthetic intermediate over a chelator .

Physicochemical and Functional Properties

- Hydrophobicity : The bromopropyl group increases lipophilicity, critical for drug design (e.g., logP = 2.27 in ). This contrasts with hydrophilic hydroxyethyl or fluorinated analogs, which prioritize solubility in aqueous systems .

- Reaction Yields : Bromopropyl derivatives typically achieve moderate yields (60–74%) in alkylation reactions due to steric and electronic factors, whereas shorter chains (e.g., ethyl) may improve efficiency .

Q & A

Basic Synthesis Optimization

Q: What is the optimal method for synthesizing Dimethyl N-(3-Bromopropyl)iminodiacetate with high yield? A: The compound can be synthesized via nucleophilic substitution. A validated approach involves reacting dimethyl iminodiacetate hydrochloride with 1-bromo-3-chloropropane (or analogous bromoalkyl agents) in acetonitrile with diisopropylamine as a base. Heating at 80–90°C for 48–72 hours under anhydrous conditions achieves optimal substitution . Purification via flash chromatography (e.g., 97% CHCl₃, 3% MeOH) removes unreacted starting materials and byproducts. Yields up to 74% are reported for similar iminodiacetate derivatives .

Structural Characterization

Q: Which analytical techniques are critical for confirming the structure and purity of this compound? A:

- ¹H/¹⁹F NMR : Identifies alkyl chain integration (e.g., δ 3.64 ppm for iminodiacetate methyl groups) and bromopropyl coupling (δ 3.10–4.58 ppm for CH₂Br protons) .

- HRMS : Validates molecular ion peaks (e.g., [M+Na]⁺ at m/z 230.0799 for analogous fluoroethyl derivatives) .

- TLC/Chromatography : Monitors reaction progress and purity using polar solvent systems .

Advanced Application in Polymer Chemistry

Q: How can this compound be used to functionalize polymers for enzyme stabilization? A: The terminal iminodiacetate group enables chelation of metal ions or interaction with enzymes. For example:

- Terminating Agent : Adding 2.5–5 equivalents during polymerization introduces iminodiacetate end groups, which stabilize laccase enzymes by modulating surface charge .

- Functionalization Workflow :

Bioconjugation Strategies

Q: What methodologies enable conjugation of this compound to biomolecules like antibodies or aptamers? A:

- EDC/NHS Coupling : Activate the iminodiacetate’s carboxyl groups with EDC-HOBt to form stable amide bonds with primary amines on proteins .

- Thiol-Epoxide Click Chemistry : Use the bromopropyl group for nucleophilic substitution with thiolated biomolecules (e.g., aptamers modified with –SH groups) .

- Validation : Post-conjugation, analyze via MALDI-TOF (mass shift) or SDS-PAGE (size shift) .

Stability and Reactivity in Aqueous Media

Q: How does the bromopropyl group influence stability in biological buffers or plasma? A:

- Hydrolysis Risk : The C-Br bond is susceptible to hydrolysis in aqueous media. Stability studies in PBS (pH 7.4) and human plasma show <10% degradation over 24 hours at 37°C when protected from nucleophiles .

- Mitigation Strategies :

Addressing Data Contradictions in Reaction Optimization

Q: How to resolve conflicting reports on reaction times (e.g., 72 hours vs. 6 hours)? A: Discrepancies arise from varying reagents and conditions:

Comparative Reactivity with Analogues

Q: How does the bromopropyl group compare to chloro or fluoroalkyl chains in nucleophilic substitution? A:

- Reactivity Trend : C-Br > C-Cl > C-F due to bond dissociation energy (Br: 65 kcal/mol vs. F: 116 kcal/mol).

- Experimental Data :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.